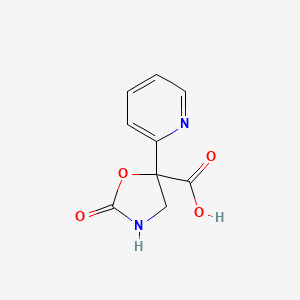

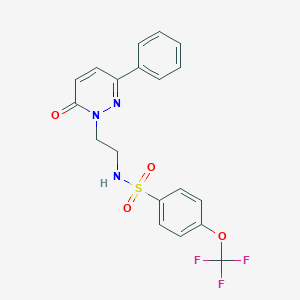

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl” is also known as “Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline”. It has a molecular formula of C19H23NO4S and a molecular weight of 361.46 . This compound is intended for research use only and is not meant for human or veterinary use.

Applications De Recherche Scientifique

Angiotensin Converting Enzyme Inhibitors : A series of L-proline derivatives, similar in structure to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl", have been synthesized and identified as potent angiotensin converting enzyme (ACE) inhibitors. These compounds showed effectiveness in lowering blood pressure in hypertensive rats (McEvoy et al., 1983).

Antiviral Activity : Chiral, (S)-proline-alpha-methylpyrrolidine-5,5-trans-lactam derivatives have been developed as antivirals against human cytomegalovirus (HCMV). These compounds exhibited significant in vitro antiviral activity and were comparable in potency to ganciclovir (Borthwick et al., 2003).

Synthesis of Bioactive Peptides : The proline-derived ligands, including compounds similar to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl", are used as reagents for the synthesis of α- and β-amino acids. These are crucial for the synthesis of bioactive peptides and new chemical entities (Romoff et al., 2017).

Organocatalysis in Chemical Synthesis : L-Proline derivatives have been used as catalysts in various organic reactions. These reactions include aldol reactions, Michael addition, and α-functionalization, which are fundamental in synthesizing biologically active compounds (Kumar & Dwivedi, 2013).

Inhibition of Rabbit Lung Angiotensin-Converting Enzyme : Novel peptide analogs structurally similar to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl" have been shown to be potent inhibitors of rabbit lung angiotensin-converting enzyme, suggesting their potential therapeutic applications (Bull et al., 1985).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(3-BENZOTHIOPHENYLMETHYL)-PROLINE, provides some general safety measures. If inhaled or contacted with skin or eyes, it’s advised to move to fresh air, rinse with water, and consult a doctor . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propriétés

IUPAC Name |

(2S)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQQMGMOGDOWKS-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)

![2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2569393.png)

![2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione](/img/structure/B2569402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2569406.png)

![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B2569407.png)

![ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate](/img/structure/B2569408.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)